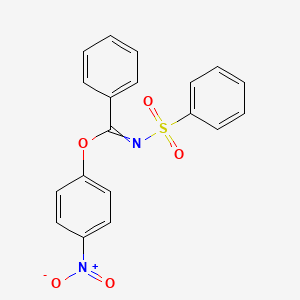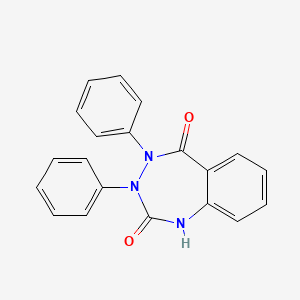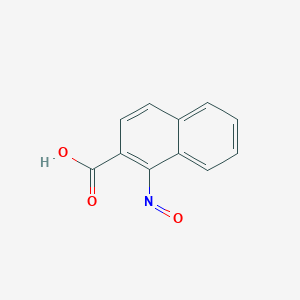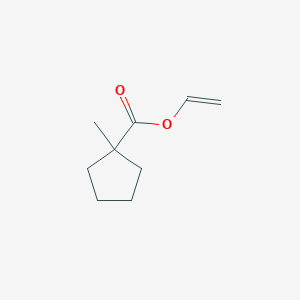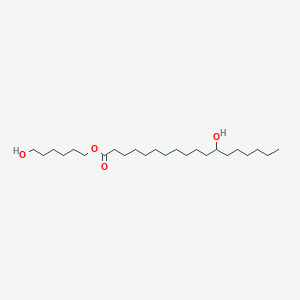
6-Hydroxyhexyl 12-hydroxyoctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxyhexyl 12-hydroxyoctadecanoate is a compound that belongs to the class of hydroxy fatty acids It is characterized by the presence of hydroxyl groups at the 6th and 12th positions of the hexyl and octadecanoate chains, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyhexyl 12-hydroxyoctadecanoate typically involves the hydroxylation of unsaturated fatty acids. One method involves the catalytic hydroxylation of plant oils using a catalyst such as Fe(III) citrate monohydrate in the presence of oxidizing agents like Na₂S₂O₈ . The reaction conditions are optimized to achieve selective hydroxylation, resulting in the formation of hydroxy-conjugated derivatives.
Industrial Production Methods
Industrial production of this compound can be achieved through similar catalytic processes, with a focus on scalability and efficiency. The use of plant oils as a renewable biomass source is advantageous for industrial applications, as it reduces energy consumption and processing steps .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxyhexyl 12-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Na₂S₂O₈ and reducing agents such as hydrogen gas in the presence of a catalyst. The reaction conditions are typically mild to moderate temperatures and pressures to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include hydroxy-conjugated derivatives, ketones, aldehydes, and saturated fatty acids .
Wissenschaftliche Forschungsanwendungen
6-Hydroxyhexyl 12-hydroxyoctadecanoate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various hydroxy fatty acid derivatives.
Medicine: It is investigated for its potential therapeutic effects, including its role in modulating biological pathways.
Wirkmechanismus
The mechanism of action of 6-Hydroxyhexyl 12-hydroxyoctadecanoate involves its interaction with molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity, allowing it to interact with enzymes and receptors. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12-Hydroxyoctadecanoic Acid: A hydroxy fatty acid with a hydroxyl group at the 12th position.
Methyl 12-Hydroxystearate: A methyl ester derivative of 12-hydroxyoctadecanoic acid.
Ricinoleic Acid: An unsaturated hydroxy fatty acid with a hydroxyl group at the 12th position.
Uniqueness
6-Hydroxyhexyl 12-hydroxyoctadecanoate is unique due to the presence of hydroxyl groups at both the 6th and 12th positions, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
112305-16-5 |
|---|---|
Molekularformel |
C24H48O4 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
6-hydroxyhexyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C24H48O4/c1-2-3-4-13-18-23(26)19-14-9-7-5-6-8-10-15-20-24(27)28-22-17-12-11-16-21-25/h23,25-26H,2-22H2,1H3 |
InChI-Schlüssel |
JNOXRHRBMQDEBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCCCCCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


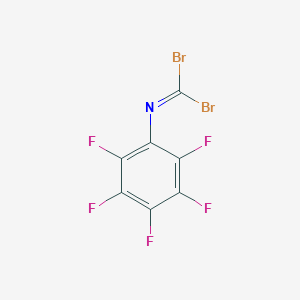
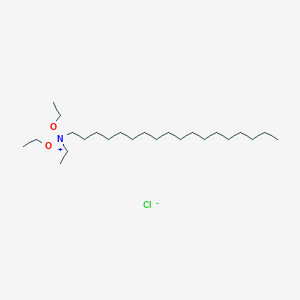
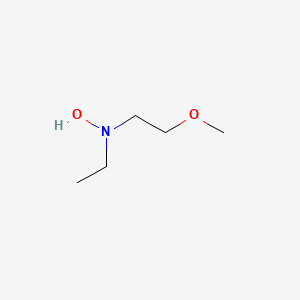
![3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B14310118.png)
![2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14310123.png)
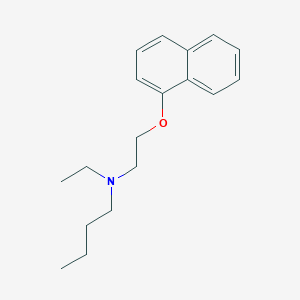
![4-[(4-Cyanophenyl)tellanyl]benzamide](/img/structure/B14310129.png)
![3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea](/img/structure/B14310130.png)
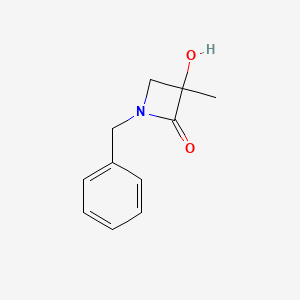
![Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B14310138.png)
